molecular formula C7H7Cl3Si B14714914 Silane, trichloro(2-methylphenyl)- CAS No. 13835-81-9

Silane, trichloro(2-methylphenyl)-

Cat. No.: B14714914
CAS No.: 13835-81-9
M. Wt: 225.6 g/mol
InChI Key: QAIIYJIIIQZBHN-UHFFFAOYSA-N
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Description

Silane, trichloro(2-methylphenyl)- is an organosilicon compound characterized by a trichlorosilane group bonded to a 2-methylphenyl (ortho-methyl-substituted phenyl) moiety. The compound’s structure (general formula C₇H₇Cl₃Si) suggests reactivity typical of trichlorosilanes, including susceptibility to hydrolysis and utility in surface modification or polymer synthesis. Its ortho-methyl substituent may influence steric and electronic behavior compared to other isomers or derivatives .

Properties

CAS No.

13835-81-9

Molecular Formula

C7H7Cl3Si

Molecular Weight

225.6 g/mol

IUPAC Name

trichloro-(2-methylphenyl)silane

InChI

InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3

InChI Key

QAIIYJIIIQZBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, trichloro(2-methylphenyl)- can be synthesized through the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods: In industrial settings, the production of silane, trichloro(2-methylphenyl)- involves the chlorination of 2-methylphenylsilane. This process is conducted in the presence of a catalyst, such as aluminum chloride, to enhance the reaction rate and yield. The reaction is typically performed at elevated temperatures and pressures to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Silane, trichloro(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Alcohols, amines, and other nucleophiles in the presence of a base.

    Reduction: Lithium aluminum hydride or other hydride donors.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Scientific Research Applications

Silane, trichloro(2-methylphenyl)- is used in various scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of silane, trichloro(2-methylphenyl)- involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new silicon-carbon or silicon-oxygen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organosilanes with trichlorosilane groups vary widely based on substituents, which dictate their chemical behavior, stability, and applications. Below is a detailed comparison grouped by substituent type:

Aryl-Substituted Trichlorosilanes

  • Silane, trichloro(4-methylphenyl)- (CAS 701-35-9): Structure: Para-methylphenyl substituent. Molecular Weight: 225.58 g/mol. Applications: Likely used as a coupling agent or precursor for silicone resins.
  • Trichloro(dichlorophenyl)silane :
    • Structure : Dichlorophenyl group.
    • Properties : Enhanced electrophilicity due to electron-withdrawing Cl substituents, increasing hydrolysis rate. Used in specialty polymers or coatings requiring high thermal stability .

Alkyl-Substituted Trichlorosilanes

  • Trichloro(octyl)silane :
    • Applications : Hydrophobic modification of poly(ethylene terephthalate) membranes for oil-water separation. Hydrophobicity increases with alkyl chain length (contact angle up to 130° for octyl vs. 105° for shorter chains) .
  • Trichloro(hexyl)silane: Role: Acts as both surfactant and reactant in silicon nanocrystal synthesis. Forms reverse micelles with SiCl₄, enabling controlled nanoparticle growth .
  • Octadecyltrichlorosilane (CAS 112-04-9):
    • Properties : Long alkyl chain (C18) provides superior hydrophobicity and self-assembly on substrates. Critical for creating superhydrophobic surfaces in microfluidics or anti-corrosion coatings .

Fluorinated Alkyl-Substituted Trichlorosilanes

  • Trichloro(heptadecafluorodecyl)silane (CAS 78560-44-8):
    • Structure : Fluorinated alkyl chain.
    • Applications : Imparts oleophobic and hydrophobic properties. Used in textiles and membranes for chemical resistance. Fluorination enhances stability but raises environmental concerns due to PFAS (per- and polyfluoroalkyl substances) classification .

Chlorinated Alkyl-Substituted Trichlorosilanes

  • Trichloro(3-chloropropyl)silane :
    • Synthesis : Produced via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃ (93% yield, >99% selectivity). Superior to Pt catalysts in avoiding by-products like trichloropropylsilane .
    • Applications : Intermediate for silicone rubber and adhesives. The chloropropyl group enables crosslinking in polysiloxanes.

Data Tables

Table 1: Structural and Functional Comparison of Selected Trichlorosilanes

Compound Substituent Type Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
Trichloro(2-methylphenyl)silane Aryl (ortho-methyl) C₇H₇Cl₃Si ~225.58 (inferred) Surface modification, resins Steric hindrance from ortho-methyl
Trichloro(4-methylphenyl)silane Aryl (para-methyl) C₇H₇Cl₃Si 225.58 Coupling agents Higher reactivity than ortho-isomer
Trichloro(octyl)silane Alkyl (C8) C₈H₁₇Cl₃Si 247.67 Hydrophobic membranes Contact angle ~130°
Trichloro(heptadecafluorodecyl)silane Fluorinated alkyl C₁₀H₄Cl₃F₁₇Si 785.60 PFAS-based coatings High chemical resistance
Trichloro(3-chloropropyl)silane Chlorinated alkyl C₃H₅Cl₄Si 218.42 Silicone intermediates High catalytic selectivity (Rh)

Research Findings and Trends

  • Hydrophobicity : Longer alkyl chains (e.g., octadecyl) enhance hydrophobicity, but fluorinated chains offer dual oleophobic/hydrophobic properties at the cost of environmental persistence .
  • Catalytic Selectivity : Rh catalysts outperform Pt in synthesizing chloropropyl derivatives, minimizing by-products via ligand design (e.g., dppbzF stabilization) .
  • Environmental Concerns: Fluorinated trichlorosilanes face regulatory scrutiny under PFAS guidelines, driving research toward non-fluorinated alternatives .

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